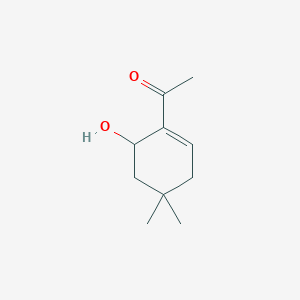
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclohexene derivative with a hydroxy group and a ketone group, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Hydroxylation: Introduction of the hydroxy group at the 6th position of the cyclohexene ring.
Ketone Formation: Introduction of the ethanone group at the 1st position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of 1-(6-oxo-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one.
Reduction: Formation of 1-(6-hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The exact pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: A similar compound with a different substitution pattern.
4,4-Dimethyl-2-cyclohexen-1-one: Another cyclohexene derivative with different functional groups.
Properties
CAS No. |
65541-56-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(6-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4,9,12H,5-6H2,1-3H3 |
InChI Key |
RYQULKPHZAOSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(CC1O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


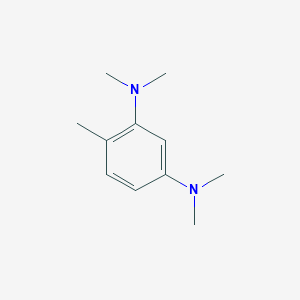
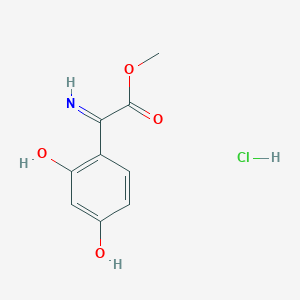

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)

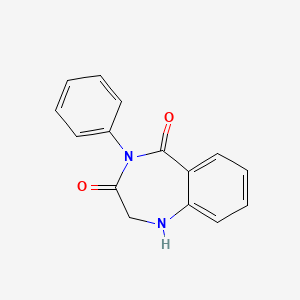



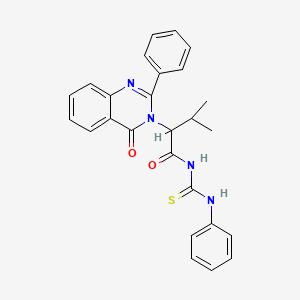

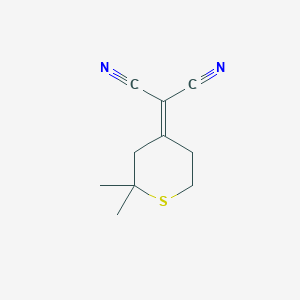
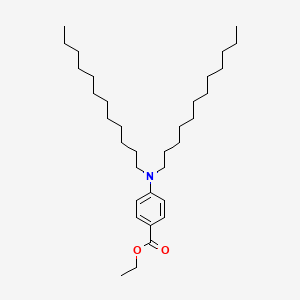
silane](/img/structure/B14473125.png)
